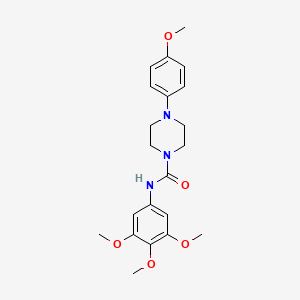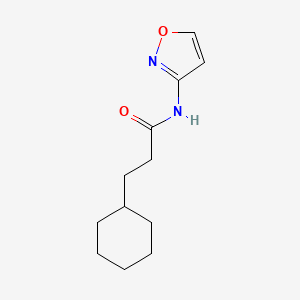![molecular formula C21H27NO4S B4700091 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4700091.png)
2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide
Descripción general
Descripción
2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, also known as TBOA, is a compound that belongs to the family of arylsulfonamides. It has been widely studied for its potential as a therapeutic agent in the treatment of various neurological disorders. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. The inhibition of EAATs by TBOA leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.
Mecanismo De Acción
2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide is a potent inhibitor of EAATs, which are responsible for the uptake of glutamate in the brain. EAATs are expressed on both neurons and glial cells and play a critical role in regulating extracellular glutamate levels. The inhibition of EAATs by 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide leads to an increase in extracellular glutamate levels, which can enhance synaptic transmission and improve neuronal function. However, the increase in glutamate levels can also lead to excitotoxicity, which can cause neuronal damage and cell death.
Biochemical and Physiological Effects:
2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects in different disease models. In epilepsy models, 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to reduce seizure activity and improve behavioral outcomes. In stroke models, 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to reduce infarct size and improve neurological function. In traumatic brain injury models, 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to reduce neuronal damage and improve cognitive function. However, the effects of 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide can vary depending on the dose, duration of treatment, and disease model.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for EAATs. 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide is also relatively stable and can be easily synthesized in large quantities. However, 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has some limitations for lab experiments, including its potential for excitotoxicity and the need for careful dose optimization. 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide can also have off-target effects on other transporters and receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide and its derivatives. One area of research is the development of more selective and potent inhibitors of EAATs. Another area of research is the evaluation of the therapeutic potential of 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide in different disease models, including neurodegenerative diseases and psychiatric disorders. The mechanisms underlying the effects of 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide on neuronal function and synaptic plasticity also need to be further elucidated. Finally, the potential for 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide to be used in combination with other therapeutic agents needs to be explored.
Aplicaciones Científicas De Investigación
2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of various neurological disorders, including epilepsy, stroke, and traumatic brain injury. 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to increase extracellular glutamate levels in the brain, which can enhance synaptic transmission and improve neuronal function. However, the increase in glutamate levels can also lead to excitotoxicity, which can cause neuronal damage and cell death. Therefore, the therapeutic potential of 2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide needs to be carefully evaluated in different disease models.
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-21(2,3)14-7-9-16(10-8-14)27-13-19(23)22-15-11-17(24-4)20(26-6)18(12-15)25-5/h7-12H,13H2,1-6H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFSQMRFBGTGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4700025.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4700041.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide](/img/structure/B4700060.png)
![N-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4700068.png)
![N-(3-methoxy-5-nitrophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4700080.png)

![4-(1-piperidinylmethyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4700082.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4700089.png)

![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4700115.png)
![5,5-diphenyl-3-[4-(phenylthio)butyl]-2,4-imidazolidinedione](/img/structure/B4700121.png)

![2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4700127.png)